Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23NO4 . It has a molecular weight of 293.36 . The compound is used in organic synthesis .

Synthesis Analysis

The synthesis of compounds similar to “Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

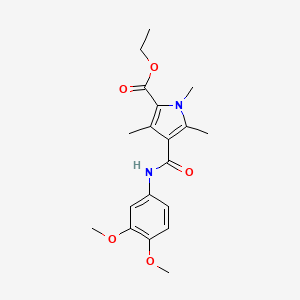

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula .

Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is commonly used in peptide synthesis for the protection of the N α-amino moiety . The removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string, which represents the structure of the molecule, is CC©©OC(=O)N(CCCC(O)=O)Cc1ccccc1 .

Aplicaciones Científicas De Investigación

Synthetic Applications in Organic Chemistry

A series of 1-[4-2(aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, closely related to Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate, were discovered and developed as potential drug candidates. These compounds demonstrated significant cytotoxic properties, often surpassing contemporary anticancer drugs. They exhibited tumor-selective toxicity, acting as modulators of multi-drug resistance, inducing apoptosis, generating reactive oxygen species, activating certain caspases, and affecting mitochondrial functions. Additionally, these molecules also showed promising antimalarial and antimycobacterial properties and were well tolerated in mice during short-term toxicity studies. The structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability of these compounds have been elaborated, highlighting their potential as antineoplastic drug candidates (Hossain et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution

Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate can potentially be involved in catalytic non-enzymatic kinetic resolution (KR) processes. KR of racemic compounds using chiral catalysts is significant in asymmetric organic synthesis. Various catalytic non-enzymatic procedures have been developed, providing high enantioselectivity and yield for both products and recovered starting materials. This area is of great importance, and advancements in catalytic non-enzymatic KR cover literature since 2004, subdivided according to different types of compounds resolved, including alcohols, epoxides, amines, alkenes, carbonyl derivatives, sulfur compounds, and ferrocenes (Pellissier, 2011).

Graphical Synthetic Routes

Vandetanib's existing synthetic routes have been reviewed and analyzed, revealing that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate are subjected to various chemical processes, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution, to synthesize the title compound. This route has shown to yield high commercial value in manufacturing scale (Mi, 2015).

Direcciones Futuras

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids in organic synthesis is a promising area of research . These compounds can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . This could potentially expand the applicability of amino acid ionic liquids in organic synthesis .

Propiedades

IUPAC Name |

benzyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-16(22)20-19(4)10-12-21(13-11-19)17(23)24-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXPVZUUJLNEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2402711.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402722.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)